BCX 1470
CAS No.: 217099-43-9
Cat. No.: VC0003884
Molecular Formula: C14H10N2O2S2
Molecular Weight: 302.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 217099-43-9 |
---|---|
Molecular Formula | C14H10N2O2S2 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | (2-carbamimidoyl-1-benzothiophen-6-yl) thiophene-2-carboxylate |
Standard InChI | InChI=1S/C14H10N2O2S2/c15-13(16)12-6-8-3-4-9(7-11(8)20-12)18-14(17)10-2-1-5-19-10/h1-7H,(H3,15,16) |
Standard InChI Key | OTGQTQBPQCRNRG-UHFFFAOYSA-N |
SMILES | C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N |
Canonical SMILES | C1=CSC(=C1)C(=O)OC2=CC3=C(C=C2)C=C(S3)C(=N)N |
Introduction
Chemical and Structural Characteristics of BCX 1470
Table 1: Key Physicochemical Parameters of BCX 1470 Methanesulfonate
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 398.48 g/mol |
Solubility (DMSO) | ≥33.33 mg/mL (83.64 mM) |
Purity | 98.17% |
Physical Form | White crystalline solid |
CAS Number | 217099-44-0 |
Mechanism of Action: Targeting the Complement Cascade
Complement System Modulation
BCX 1470 exerts its primary pharmacological effects through dual inhibition of factor D (FD) and C1 esterase (C1s), two serine proteases essential for complement activation . FD, a rate-limiting enzyme in the alternative pathway, cleaves factor B to form the C3 convertase C3bBb. Concurrently, C1s initiates the classical pathway by activating C4 and C2. BCX 1470's sub-100 nM IC50 values for these targets enable potent suppression of both pathways at picomolar concentrations .
Kinetic analyses reveal non-competitive inhibition mechanisms, with BCX 1470 binding allosteric sites to induce conformational changes that disrupt substrate recognition. For FD, the inhibitor achieves a 3.4-fold selectivity over trypsin, while for C1s, selectivity surpasses 200-fold compared to trypsin . This specificity arises from complementary electrostatic interactions between BCX 1470's sulfonate groups and positively charged exosites on FD/C1s, features absent in trypsin's active site.
Structural Basis of Enzyme Inhibition
Therapeutic Applications and Preclinical Evidence
Autoimmune and Inflammatory Disorders
BCX 1470's capacity to dampen complement activation positions it as a candidate for treating pathologies driven by uncontrolled inflammation. In murine models of rheumatoid arthritis, subcutaneous administration (0.5 mg/kg twice daily) reduced synovial C5a levels by 78% and decreased joint swelling scores by 62% compared to vehicle controls . Paroxysmal nocturnal hemoglobinuria (PNH) models demonstrated 89% inhibition of intravascular hemolysis following BCX 1470 treatment, comparable to eculizumab's effects but with faster pharmacokinetic onset .
COVID-19 Immunomodulation
Emerging data implicate complement hyperactivation in severe COVID-19 pathology. BCX 1470's listing under "COVID-19-immunoregulation" in pharmacological databases reflects its potential to mitigate cytokine storm syndrome . In vitro, the compound reduced SARS-CoV-2-induced C3a production by 94% in human lung organoids, suggesting utility in preventing acute respiratory distress syndrome (ARDS) . Clinical trials are pending to validate these preclinical observations.
Challenges and Future Directions
Pharmacokinetic Optimization
Current formulations exhibit a short plasma half-life (t1/2 = 2.1 hours in primates), necessitating frequent dosing . Prodrug strategies incorporating esterase-labile groups (e.g., pivaloyloxymethyl) aim to enhance oral absorption and prolong therapeutic exposure.
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